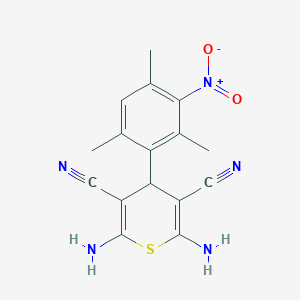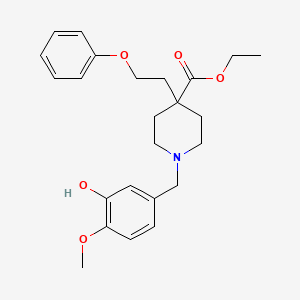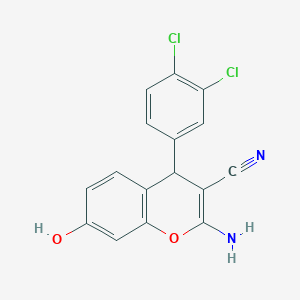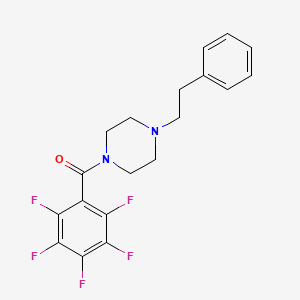![molecular formula C15H16N2O5 B4996842 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4996842.png)
4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various medical treatments. In We will also discuss future directions for the research of MPB.
作用機序
The exact mechanism of action of 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce angiogenesis. This compound has also been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative disorders. Additionally, this compound has been shown to have anti-viral properties and may be a potential treatment for viral infections.
実験室実験の利点と制限
4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to using this compound in lab experiments. Its potential therapeutic applications have not yet been fully explored, and its safety and efficacy in humans have not been established.
将来の方向性
There are several future directions for the research of 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of this compound's potential therapeutic applications in various medical fields. Additionally, further research is needed to establish the safety and efficacy of this compound in humans and to develop effective treatment strategies. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成法
The synthesis of 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with morpholine to form 4-(4-morpholinyl)benzoic acid. This compound is then reacted with pyrrolidine-2,5-dione to yield this compound. The final product is obtained through purification and recrystallization processes.
科学的研究の応用
4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have anti-viral properties and may be a potential treatment for viral infections such as HIV and hepatitis.
特性
IUPAC Name |
4-(3-morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c18-13-9-12(16-5-7-22-8-6-16)14(19)17(13)11-3-1-10(2-4-11)15(20)21/h1-4,12H,5-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMZVOLOIJXGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4996768.png)


![isopropyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4996783.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)

![tert-butyl 4-{[(3-iodo-4-methoxybenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4996820.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)


![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B4996859.png)
![N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4996868.png)